molecular formula C13H9N5 B14620692 4-Methyl-7-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile CAS No. 60269-82-1

4-Methyl-7-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile

Cat. No.: B14620692
CAS No.: 60269-82-1
M. Wt: 235.24 g/mol
InChI Key: RPJFRFXYWKEGQW-UHFFFAOYSA-N
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Description

4-Methyl-7-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile is a heterocyclic compound that belongs to the class of pyrazolo[5,1-c][1,2,4]triazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-7-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile typically involves the reaction of sodium 3-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with appropriate heterocyclic amines and its diazonium salt . The reaction is carried out in ethanol containing sodium acetate at 0–5°C . The structures of the products are confirmed through elemental and spectral analysis, including mass spectrometry (MS), infrared (IR) spectroscopy, proton nuclear magnetic resonance (1H NMR), and carbon-13 nuclear magnetic resonance (13C NMR) .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings. Optimization of reaction parameters, such as temperature, solvent, and reagent concentrations, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-7-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced derivatives of the compound.

Scientific Research Applications

4-Methyl-7-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-7-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to the disruption of essential biochemical pathways, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-7-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

CAS No.

60269-82-1

Molecular Formula

C13H9N5

Molecular Weight

235.24 g/mol

IUPAC Name

4-methyl-7-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile

InChI

InChI=1S/C13H9N5/c1-9-12(8-14)15-16-13-7-11(17-18(9)13)10-5-3-2-4-6-10/h2-7H,1H3

InChI Key

RPJFRFXYWKEGQW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NC2=CC(=NN12)C3=CC=CC=C3)C#N

Origin of Product

United States

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